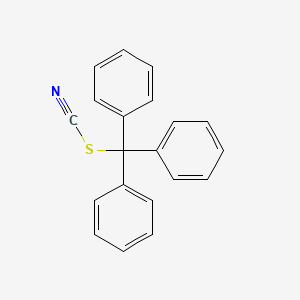

Triphenylmethyl thiocyanate

Description

Triphenylmethyl thiocyanate (chemical formula: C₁₉H₁₅NS) is an organosulfur compound characterized by a central carbon atom bonded to three phenyl groups and a thiocyanate (-SCN) functional group. It is primarily utilized in analytical chemistry for the colorimetric detection of cobalt ions due to its selective reactivity and ease of synthesis .

Properties

CAS No. |

35036-90-9 |

|---|---|

Molecular Formula |

C20H15NS |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

trityl thiocyanate |

InChI |

InChI=1S/C20H15NS/c21-16-22-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H |

InChI Key |

XIHZIHFTGBIZRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenylmethyl thiocyanate can be synthesized through the reaction of triphenylmethyl chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction typically proceeds at room temperature and yields triphenylmethyl thiocyanate as a white crystalline solid.

Industrial Production Methods

In industrial settings, the preparation of triphenylmethyl thiocyanate involves the use of large-scale reactors where triphenylmethyl chloride is reacted with an excess of potassium thiocyanate. The reaction mixture is then filtered to remove any unreacted starting materials and by-products, followed by recrystallization to obtain pure triphenylmethyl thiocyanate.

Chemical Reactions Analysis

Types of Reactions

Triphenylmethyl thiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the thiocyanate group is replaced by other nucleophiles.

Oxidation Reactions: The thiocyanate group can be oxidized to form sulfonyl derivatives.

Reduction Reactions: It can be reduced to form thiol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Products include various substituted triphenylmethyl derivatives.

Oxidation: Sulfonyl derivatives are formed.

Reduction: Thiol derivatives are produced.

Scientific Research Applications

Triphenylmethyl thiocyanate has several applications in scientific research:

Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of triphenylmethyl thiocyanate involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in target molecules. Additionally, the thiocyanate group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Thiocyanate Compounds

Structural Features and Solubility

The structural diversity among thiocyanate derivatives significantly influences their solubility and reactivity:

Key Insight: The bulky triphenylmethyl group reduces solubility in polar solvents compared to smaller alkyl or inorganic thiocyanates. This property makes it suitable for non-aqueous analytical applications .

Cobalt Detection

- Triphenylmethyl arsonium thiocyanate (a related compound) is preferred for cobalt detection despite lower sensitivity than tri-p-tolylmethyl arsonium thiocyanate due to its simpler synthesis .

- Sodium thiocyanate is used in absorption refrigeration systems with ammonia, leveraging its ionic nature and high solubility .

Organic Reactivity

- Triphenylmethyl sulfenyl thiocyanate (RSSCN) reacts with n-butylamine (BuNH₂) in benzene to form sulfenamides, exhibiting pseudo-second-order kinetics similar to sulfenyl halides .

- 4-(Trifluoromethyl)phenyl thiocyanate demonstrates applications in organic synthesis, with fluorinated groups enhancing electrophilic reactivity .

Toxicity and Environmental Impact

Research Findings and Data Tables

Table 1: Detection Limits in Cobalt Analysis

| Reagent | Detection Limit (Co) | Practical Advantages |

|---|---|---|

| Triphenylmethyl arsonium thiocyanate | 0.3 µg/mL | Simple synthesis, stability |

| Tri-p-tolylmethyl arsonium thiocyanate | 0.2 µg/mL | Higher sensitivity |

Table 2: Thermodynamic Properties in Refrigeration Systems

| Working Fluid | Refrigerant | Absorbent | Key Property |

|---|---|---|---|

| Ammonia/sodium thiocyanate | Ammonia | Sodium thiocyanate | High absorption capacity |

Biological Activity

Triphenylmethyl thiocyanate (TPMT) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial and antifungal properties. This article explores the biological activity of TPMT, synthesizing current research findings, case studies, and relevant data.

Chemical Structure:

Triphenylmethyl thiocyanate has the molecular formula C₁₈H₁₅NS and features a triphenylmethyl (trityl) group attached to a thiocyanate moiety. The compound is known for its ability to participate in various chemical reactions, including nucleophilic substitution, oxidation, and reduction reactions.

Mechanism of Action:

The mechanism by which TPMT exerts its biological effects involves the interaction of the thiocyanate group with molecular targets. The thiocyanate can act as a nucleophile, engaging in substitution reactions with electrophiles in biological systems. Additionally, it can undergo oxidation and reduction processes that generate reactive intermediates capable of interacting with biological molecules.

Biological Activities

-

Antibacterial Properties:

Research indicates that TPMT exhibits significant antibacterial activity. It has been shown to inhibit the growth of various bacterial strains, likely due to its ability to disrupt cellular processes through thiocyanate-related mechanisms . -

Antifungal Activity:

Similar to its antibacterial effects, TPMT has demonstrated antifungal properties against common fungal pathogens. The exact mechanism remains under investigation, but it is hypothesized that the compound interferes with fungal cell wall synthesis or function. -

Thyroid Disruption:

Thiocyanate compounds are known potential thyroid disruptors due to their capacity to inhibit iodide uptake by the thyroid gland. Studies have demonstrated that exposure to thiocyanates can lead to alterations in thyroid hormone levels, which may have significant implications for human health . -

Antioxidant Effects:

TPMT has been associated with antioxidant properties, helping protect cells from oxidative stress by scavenging free radicals and reducing oxidative damage . This aspect contributes to its therapeutic potential in inflammatory diseases.

Case Studies

-

Study on Antimicrobial Properties:

A study published in 2012 evaluated the antimicrobial effects of thiocyanate compounds, including TPMT, in pulmonary models. The results indicated that TPMT could reduce bacterial load and inflammation in infected tissues, suggesting its utility as a therapeutic agent for respiratory infections . -

Thyroid Hormone Interaction Study:

Another significant study assessed the impact of thiocyanates on thyroid function in animal models. The findings revealed a dose-dependent relationship between thiocyanate exposure and decreased iodide uptake, highlighting potential risks associated with dietary intake of thiocyanate-rich foods .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.